molecular formula C15H15N5O2 B2590480 1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-46-9

1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2590480
CAS No.: 946203-46-9
M. Wt: 297.318
InChI Key: JOEDHMGXVTUNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative with the molecular formula C15H15N5O2. Pyrimidines are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives can be synthesized through various methods. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine core, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The compound has a molecular weight of 297.318.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 297.318. Further physical and chemical properties were not found in the available resources.

Scientific Research Applications

Novel Synthesis Methods

1,3-Dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has been a subject of research due to its interesting chemical properties and potential applications in various fields. Researchers have developed novel multicomponent synthesis methods for pyridine-pyrimidines, including the derivatives of this compound, which are catalyzed by specific ionic liquids supported on functionalized nanosilica under microwave irradiation. This method is notable for its efficiency, reusability of the catalyst, and the avoidance of solvent use, highlighting its environmental friendliness and potential for high-yield production of such compounds (Rahmani et al., 2018).

Green Chemistry Approaches

In an effort to promote green chemistry, researchers have explored water-mediated synthesis techniques for pyrimidine derivatives, emphasizing the importance of eco-friendly methods in chemical synthesis. These approaches not only aim to reduce the environmental impact of chemical production but also enhance the efficiency and safety of the synthesis processes (Brahmachari et al., 2020).

Photophysical Properties and Applications

The study of photophysical properties of pyrimidine derivatives has led to the development of novel compounds with potential applications in optical sensing, including pH sensing. This research avenue explores the unique properties of pyrimidine derivatives to develop sensors and materials for various technological applications, showcasing the versatility of these compounds in scientific research (Yan et al., 2017).

Antimicrobial Activity

Pyrimidine derivatives have been investigated for their antimicrobial properties, with some compounds showing promising results against various bacterial strains. This highlights the potential of this compound and related compounds in the development of new antimicrobial agents, contributing to the fight against drug-resistant bacteria (Alwan et al., 2014).

Future Directions

Pyrimidine derivatives have been the focus of many studies due to their wide range of biological activities . Future research could focus on exploring the potential applications of this compound in medicine, particularly in cancer treatment.

Properties

IUPAC Name

1,3-dimethyl-5-(pyridin-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-19-13-12(14(21)20(2)15(19)22)11(6-8-17-13)18-9-10-5-3-4-7-16-10/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEDHMGXVTUNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.